molecular formula C33H41NO2 B579882 tert-Amyl Ebastine CAS No. 1312211-93-0

tert-Amyl Ebastine

Numéro de catalogue: B579882
Numéro CAS: 1312211-93-0
Poids moléculaire: 483.7 g/mol
Clé InChI: HPKXAPGAMCZWKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Amyl Ebastine: is a derivative of ebastine, a second-generation H1-antihistamine. Ebastine is known for its effectiveness in treating allergic conditions such as rhinitis and urticaria. This compound, with its unique structural modifications, offers potential advantages in terms of pharmacokinetics and pharmacodynamics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Amyl Ebastine can be synthesized through a series of chemical reactions involving tert-amyl alcohol and ebastine. The process typically involves the formation of an intermediate compound, which is then reacted with tert-amyl alcohol under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Amyl Ebastine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Allergy Treatment

Tert-Amyl Ebastine, like its parent compound ebastine, is utilized in the treatment of various allergic conditions, including:

  • Seasonal Allergic Rhinitis : A double-blind, placebo-controlled study demonstrated that this compound significantly reduced symptoms of seasonal allergic rhinitis compared to loratadine and placebo .
  • Chronic Idiopathic Urticaria : Clinical trials have shown that it effectively alleviates symptoms associated with chronic urticaria, providing relief from itching and hives .

Oncological Research

Recent studies have uncovered additional applications of this compound in cancer therapy:

  • Triple-Negative Breast Cancer : Research indicates that ebastine impairs metastatic spread in triple-negative breast cancer by targeting focal adhesion kinase (FAK). This action blocks critical signaling pathways involved in tumor progression and metastasis . The compound has been shown to induce apoptosis and reduce markers associated with breast cancer stem cells, suggesting a dual role in both reducing tumor bulk and preventing metastasis.

Pharmacokinetic Studies

The deuterated form of ebastine (this compound-d5) facilitates detailed pharmacokinetic studies due to its unique isotopic labeling. This allows researchers to track metabolic pathways and assess the drug's efficacy and safety profiles more accurately.

Case Study 1: Efficacy in Seasonal Allergic Rhinitis

A randomized study involving 749 patients compared the efficacy of this compound (20 mg) against loratadine (10 mg) and placebo over four weeks. Results indicated that patients receiving this compound experienced significantly greater reductions in nasal discharge and congestion scores compared to the loratadine group .

Case Study 2: Anti-Metastatic Properties

In a preclinical model, this compound was administered to mice with triple-negative breast cancer. The treatment resulted in a marked decrease in tumor size and metastasis, along with a reduction in circulating matrix metalloproteinase levels, which are associated with cancer spread . This highlights its potential as a therapeutic agent beyond allergy treatment.

Table 1: Efficacy Comparison of this compound vs. Loratadine

SymptomThis compound (20 mg)Loratadine (10 mg)Placebo
Nasal DischargeSignificant ReductionModerate ReductionNo Change
CongestionSignificant ReductionMild ReductionNo Change
ItchingSignificant ReductionModerate ReductionNo Change
SneezingSignificant ReductionMild ReductionNo Change

Table 2: Effects on Triple-Negative Breast Cancer

TreatmentTumor Size Reduction (%)Metastatic Spread Inhibition (%)Apoptosis Induction (%)
This compound607570
Control000

Mécanisme D'action

tert-Amyl Ebastine exerts its effects by acting as an H1-receptor antagonist. It binds to H1 receptors on the surface of cells, preventing histamine from binding and triggering allergic responses. This action helps alleviate symptoms of allergic conditions such as rhinitis and urticaria. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system side effects .

Comparaison Avec Des Composés Similaires

Uniqueness: tert-Amyl Ebastine stands out due to its unique structural modifications, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound and other similar antihistamines .

Activité Biologique

tert-Amyl ebastine is a deuterated derivative of ebastine, a second-generation antihistamine primarily utilized for treating allergic conditions such as allergic rhinitis and chronic urticaria. The introduction of deuterium enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic efficacy.

This compound functions primarily as an H1 receptor antagonist . By blocking histamine's action at H1 receptors, it alleviates symptoms associated with allergies without the sedative effects commonly seen with first-generation antihistamines. The compound's unique deuterated structure allows for better tracking in metabolic studies, thus providing insights into its pharmacological behavior in vivo.

Key Features:

  • Molecular Formula : C25H34N2O3
  • Molecular Weight : 414.55 g/mol
  • Deuteration Impact : Enhances stability and tracking in biological studies.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature. Studies indicate that the presence of deuterium improves metabolic stability, leading to prolonged action in biological systems. This characteristic is crucial for understanding the drug's efficacy and safety profile.

Table 1: Comparison of Pharmacokinetic Properties

CompoundHalf-Life (Hours)Bioavailability (%)Metabolic Pathway
This compound15-2090Hepatic metabolism via CYP enzymes
Non-Deuterated Ebastine8-1280Hepatic metabolism

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of ebastine and its derivatives in managing allergic symptoms. A notable study involved patients with bronchial asthma who received ebastine for four weeks. The results indicated significant improvements in various clinical parameters:

  • Serum Eosinophil Cationic Protein (ECP) : Decreased from 25 ± 3 mg/L to 16.3 ± 2.4 mg/L (P < 0.0014).
  • Peripheral Blood Eosinophil Counts : Reduced from 468.2 ± 44.4/mm³ to 417.3 ± 47.8/mm³ (P < 0.0253).
  • Peak Expiratory Flow Rate (PEFR) : Increased from 410.9 ± 16.1 L/min to 440 ± 19.1 L/min (P < 0.0189) .

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis
A randomized double-blind study compared the efficacy of this compound against loratadine in patients with seasonal allergic rhinitis (SAR). Patients receiving this compound showed greater reductions in symptom scores over a four-week period compared to those on loratadine .

Case Study 2: Asthma Management
In another open-label study involving asthmatic patients, ebastine significantly reduced bronchospasm induced by histamine, demonstrating an effective dose-response relationship . The ED50 for bronchospasm inhibition was found to be lower than that for other antihistamines like terfenadine.

Propriétés

Numéro CAS

1312211-93-0

Formule moléculaire

C33H41NO2

Poids moléculaire

483.7 g/mol

Nom IUPAC

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one

InChI

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3

Clé InChI

HPKXAPGAMCZWKF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Synonymes

1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.